An In-depth Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Rising Star in Drug Discovery
An In-depth Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Rising Star in Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] This paradigm shift, often termed the "escape from flatland," champions the integration of three-dimensional (3D) molecular architectures to improve pharmacological properties.[1] At the forefront of this movement are spirocyclic systems, rigid structures where two rings share a single atom. These motifs are gaining significant traction as they offer a unique and conformationally constrained framework, which can lead to improved metabolic stability, target selectivity, and overall drug-like properties.[2]
This technical guide delves into the core characteristics, synthesis, and applications of a particularly promising spirocyclic building block: 7-Oxa-2-azaspiro[3.5]nonane hydrochloride . This compound, featuring a unique fusion of an azetidine and a tetrahydropyran ring, is emerging as a valuable scaffold for the development of next-generation therapeutics. Its inherent structural rigidity and the strategic placement of heteroatoms make it an attractive bioisostere for commonly used fragments like piperidine, offering a pathway to novel chemical space and improved intellectual property landscapes.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule.
Physicochemical Properties and Structural Attributes
7-Oxa-2-azaspiro[3.5]nonane hydrochloride is the hydrochloride salt of the parent spirocycle, rendering it more amenable to handling and formulation in aqueous media. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 7-oxa-2-azaspiro[3.5]nonane;hydrochloride | PubChem[3] |
| CAS Number | 1417633-09-0 | PubChem[3] |
| Molecular Formula | C₇H₁₄ClNO | PubChem[3] |
| Molecular Weight | 163.65 g/mol | CymitQuimica[4] |
| Monoisotopic Mass | 163.0763918 Da | PubChem[3] |
| Appearance | Solid | CymitQuimica[4] |
| Purity | Typically ≥95% | LabSolutions[5] |
| Solubility | Data not widely available, but the hydrochloride form suggests enhanced aqueous solubility over the free base. | |
| Melting Point | Not publicly available for the hydrochloride salt. Derivatives have reported melting points, e.g., a derivative, (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol, has a melting point of 65 °C. | French-Ukrainian Journal of Chemistry[1] |
Synthesis of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold: A Strategic Approach
The synthesis of the 7-Oxa-2-azaspiro[3.5]nonane core is a multi-step process that requires careful control of reaction conditions to achieve the desired spirocyclic architecture. While several routes have been explored for related azaspirocycles, a common strategy involves the construction of the two rings in a sequential manner. A representative synthesis, based on methodologies described for analogous structures, is outlined below.[6][7]
Conceptual Synthetic Workflow
The synthesis can be conceptually broken down into the formation of the tetrahydropyran ring followed by the construction of the azetidine ring, culminating in the spirocyclic core.
Caption: Conceptual workflow for the synthesis of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride.
Detailed Experimental Protocol (Representative)
This protocol is a composite representation based on established chemical principles for the synthesis of similar spirocyclic systems, such as those described in the patent literature for 7-oxo-2-azaspiro[3.5]nonane and related academic publications.[7]
Step 1: Synthesis of an Intermediate (e.g., a dinitrile precursor)
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To a solution of a suitable starting material, such as a dihaloether, in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a cyanide source (e.g., sodium cyanide).
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The reaction mixture is heated to facilitate the nucleophilic substitution reaction, forming a dinitrile intermediate.
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Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated to yield the crude dinitrile.
Step 2: Reductive Cyclization to form the Spirocycle
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The dinitrile intermediate is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
-
A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
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The reaction mixture is stirred for several hours, allowing for the reduction of the nitriles to amines and subsequent intramolecular cyclization to form the azetidine ring.
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The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.
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The mixture is filtered, and the filtrate is concentrated to give the crude 7-Oxa-2-azaspiro[3.5]nonane free base.
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The crude product is purified by column chromatography.
Step 3: Formation of the Hydrochloride Salt
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The purified 7-Oxa-2-azaspiro[3.5]nonane free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
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A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 7-Oxa-2-azaspiro[3.5]nonane hydrochloride.
Applications in Drug Discovery and Development
The unique structural features of 7-Oxa-2-azaspiro[3.5]nonane make it a highly valuable scaffold in modern drug discovery. Its primary applications stem from its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.
As a Bioisostere for Piperidine and Morpholine
One of the most powerful applications of the 7-Oxa-2-azaspiro[3.5]nonane scaffold is as a bioisosteric replacement for piperidine and morpholine, two of the most common saturated heterocycles in approved drugs.[6] This substitution can lead to several advantages:
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Improved Metabolic Stability: The spirocyclic nature and the presence of a quaternary carbon can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[1]
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Enhanced Aqueous Solubility: The introduction of the oxygen atom can increase the polarity of the molecule, potentially improving aqueous solubility, a key factor for oral bioavailability.
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Novelty and Patentability: Replacing a common scaffold with a spirocyclic analogue can lead to novel chemical entities with distinct intellectual property protection.
Case Study: GPR119 Agonists for Type 2 Diabetes
A compelling example of the utility of the azaspiro[3.5]nonane framework is in the development of agonists for G-protein coupled receptor 119 (GPR119).[8] GPR119 is a promising target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion.
Researchers have successfully incorporated the 7-azaspiro[3.5]nonane core into potent GPR119 agonists.[8] The spirocyclic scaffold serves to orient the key pharmacophoric elements in a precise three-dimensional arrangement, leading to high-affinity binding to the receptor.
Caption: Simplified signaling pathway of a GPR119 agonist incorporating an azaspiro[3.5]nonane scaffold.
In one study, optimization of a series of 7-azaspiro[3.5]nonane derivatives led to the identification of a compound with a potent GPR119 agonist activity, a desirable pharmacokinetic profile in rats, and a significant glucose-lowering effect in a diabetic rat model.[8] This demonstrates the real-world applicability of this scaffold in developing clinically relevant drug candidates.
Conclusion and Future Outlook
7-Oxa-2-azaspiro[3.5]nonane hydrochloride represents a significant tool in the medicinal chemist's armamentarium. Its rigid, three-dimensional structure, coupled with its utility as a bioisostere for common heterocyclic motifs, provides a clear pathway for the design of novel therapeutics with improved pharmacological properties. The successful application of the related azaspiro[3.5]nonane scaffold in the development of potent GPR119 agonists is a testament to its potential.[8] As the demand for innovative drug candidates continues to grow, we can expect to see the 7-Oxa-2-azaspiro[3.5]nonane core and its derivatives play an increasingly important role in the discovery and development of new medicines across a range of therapeutic areas.
References
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]
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Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. Available at: [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (2017). CN107383038A. Google Patents.
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PubChem. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 7-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO). Retrieved from [Link]
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ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
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PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]
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ResearchGate. (2015). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Available at: [Link]
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Aribo Biotechnology. (n.d.). Cas:203661-69-2 Name:7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester. Retrieved from [Link]
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